4-chloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-chloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C12H17ClIN3OSi and its molecular weight is 409.72 g/mol. The purity is usually 95%.
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Scientific Research Applications
Novel Ring System : It is recognized as a novel ring system within the pyrrolo[2,3-d]pyrimidine family, indicating its potential as a unique chemical structure for various applications (Kim & Santilli, 1971).
Antiproliferative and Antiviral Activity : This compound has demonstrated antiproliferative and antiviral activities. Such properties are vital for the development of therapeutic agents in medicine (Pudlo et al., 1990).
Substrate for Synthesis : It serves as a good substrate for synthesizing various 4-alkynylpyrrolo[2,3-d]pyrimidines, which are important in the synthesis of new compounds (Tumkevičius & Masevičius, 2007).
Related to Nucleoside Antibiotics : The compound is related to pyrrolo[2,3-d]pyrimidine nucleoside antibiotics, indicating its potential use in developing new antibiotics (Hinshaw et al., 1969).
Synthesis of Various Derivatives : It facilitates the synthesis of various chemical derivatives, including pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives (Zinchenko et al., 2018).
Base-Pairing Characteristics in DNA : The tricyclic pyrrolo[2,3-d]pyrimidine analogue of this compound improves base-pairing characteristics with cytosine and thymine in DNA, which is significant for genetic research (Williams et al., 1997).
Antiviral and Antibacterial Agents : Some derivatives have been screened as potential antiviral and antibacterial agents, showing activity against specific viruses and bacteria (Abdel-Mohsen & Geies, 2008).
Potential Precursors for New Compounds : The synthesis of this compound has led to the development of novel pyrrolo[2,3-d]pyrimidine derivatives, serving as potential precursors for new compounds (Williams & Brown, 1995).
Properties
IUPAC Name |
2-[(4-chloro-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClIN3OSi/c1-19(2,3)5-4-18-8-17-6-9(14)10-11(13)15-7-16-12(10)17/h6-7H,4-5,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGYVFAKVLKYMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(C2=C1N=CN=C2Cl)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClIN3OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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